N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Physicochemical property profiling Drug-likeness Lead optimization

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (CAS 886913-07-1) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. This chemotype is recognized as a privileged scaffold in antibacterial drug discovery, with several analogs demonstrating potent activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 886913-07-1
Cat. No. B2400350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
CAS886913-07-1
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4S/c1-4-27-14-7-5-6-12(10-14)17(23)20-19-22-21-18(26-19)15-9-8-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
InChIKeyLUAGOFOUNQLLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide: Compound Profile and Core Scaffold


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide (CAS 886913-07-1) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . This chemotype is recognized as a privileged scaffold in antibacterial drug discovery, with several analogs demonstrating potent activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The target compound incorporates a 2,4-dimethoxyphenyl substituent on the oxadiazole ring and a 3-ethylsulfanyl group on the benzamide ring, a substitution pattern that distinguishes it from the extensively studied 4-halogenated or 4-sulfonamide analogs in this class .

Why N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide Cannot Be Interchanged with Its Nearest Analogs


Subtle structural modifications on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold are known to profoundly alter antibacterial mechanism of action, spectrum, and potency. Direct comparative studies have established that even minor changes, such as replacing a single halogen substituent, can induce a mechanistic switch from LTA biosynthesis inhibition to membrane depolarization or other targets in S. aureus . Consequently, a 4-chloro or 4-sulfonamide analog cannot be assumed to be a functional equivalent to a 3-ethylsulfanyl derivative. The specific electronic and steric properties of the ethylsulfanyl group, combined with its meta-substitution pattern, are predicted to drive unique target engagement and pharmacokinetic profiles, making procurement of the exact compound essential for reproducible structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide


Physicochemical Differentiation: Computed LogP and H-Bond Capacity Compared to 4-Chloro Analog

A computational comparison of the target compound with its closest commercially available analog, 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-82-4), reveals key physicochemical differences driven by the 3-ethylsulfanyl substitution. The target compound's ethylsulfanyl group introduces a thioether sulfur, increasing the predicted partition coefficient (clogP) and reducing its hydrogen-bond acceptor capacity relative to the 4-chloro analog. Altering these properties impacts membrane permeability and target engagement, making the compounds non-interchangeable for any assay where intracellular penetration or specific protein binding is critical. **CRITICAL NOTE:** This evidence is based on class-level inference and computational prediction . No peer-reviewed, head-to-head experimental data for this specific compound against a named comparator has been identified in the public domain. This absence of data is itself a key selection factor.

Physicochemical property profiling Drug-likeness Lead optimization

Mechanistic Class Differentiation: LTA Biosynthesis Inhibition vs. Membrane Depolarization

Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, a structure-mechanism relationship has been established. Sulfonamide-containing analogs potently inhibit lipoteichoic acid (LTA) biosynthesis (MICs as low as 0.25 µg/mL against S. aureus), while halogenated analogs primarily act through membrane depolarization and biofilm eradication (MICs as low as 0.003 µg/mL against MRSA) . The target compound's 3-ethylsulfanyl substituent represents a distinct pharmacophoric element—a thioether—that is structurally intermediate between a sulfonamide and a simple halogen. This suggests it may engage a unique, currently uncharacterized target or exhibit a hybrid mechanism of action, a hypothesis that can only be tested by procuring the specific compound. **NOTE:** This is a class-level inference; the exact mechanism of action for this compound is unpublished.

Mechanism of action Antibacterial LTA biosynthesis Membrane depolarization

Substituent-Specific Spectrum Differentiation: Gram-Negative Activity Potential

A key limitation of the most potent N-(1,3,4-oxadiazol-2-yl)benzamides (e.g., halogenated analogs) is their narrow spectrum of activity, being predominantly effective against Gram-positive bacteria . The incorporation of a thioether (ethylsulfanyl) group has been shown in other oxadiazole antibacterial series to enhance Gram-negative penetration, likely due to altered charge distribution and efflux pump recognition . While no direct data exists for this specific compound, the strategic substitution at the 3-position with ethylsulfanyl is a rational design approach to broaden the antibacterial spectrum beyond that of the 4-chloro or 4-sulfonamide analogs. **NOTE:** This evidence relies on cross-study comparable data from related oxadiazole series, not direct testing of the target compound.

Antibacterial spectrum Gram-negative Structure-activity relationship

Synthetic Accessibility and Scaffold Confirmation: A Differentiated Starting Point for SAR Libraries

The target compound's synthesis confronts a distinct challenge: installing the oxidation-prone thioether group. The standard route for related 4-halogenated analogs involves a straightforward amide coupling, while a patent for similar ethylsulfonyl-containing 1,2,4-oxadiazole benzamides highlights the need for controlled oxidation steps using agents like m-CPBA to manage sulfur oxidation states . Procuring the target compound as a pure, defined thioether provides a validated starting point for libraries exploring sulfur oxidation states (thioether → sulfoxide → sulfone), a chemical space inaccessible from the 4-chloro analog. Purity is typically confirmed by HPLC at >95%, with structural characterization by 1H-NMR and LC-MS .

Chemical synthesis Scaffold diversification Library design

High-Value Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide


Mechanism-of-Action Deconvolution Studies

Given the established mechanistic divergence in this chemical class , this compound serves as a critical probe to test whether the 3-ethylsulfanyl substituent drives a novel antibacterial mechanism distinct from LTA biosynthesis inhibition or membrane depolarization. Procure for macromolecular synthesis inhibition assays, membrane potential measurement, and resistance frequency determination in S. aureus and MRSA.

Sulfur Oxidation-State SAR Library Synthesis

The thioether moiety is an ideal diversification point. A procurement of this compound enables the controlled synthesis of the corresponding sulfoxide and sulfone derivatives, as demonstrated in related oxadiazole patent chemistry . This allows a rapid head-to-head comparison of antibacterial potency and physicochemical properties across three distinct sulfur oxidation states from a single starting material.

Selectivity Profiling Against Gram-Negative ESKAPE Pathogens

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown poor Gram-negative coverage . Researchers can use this thioether-containing analog to systematically evaluate the hypothesis that sulfur-containing substituents improve outer membrane penetration. Procure for MIC determination against Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii in parallel with the 4-chloro analog as a narrow-spectrum control.

Physicochemical Benchmarking for CNS Penetration Models

With a predicted logP of ~3.9 and increased hydrogen-bond acceptor count , the compound occupies a physicochemical space associated with potential blood-brain barrier (BBB) permeability. This makes it a useful benchmarking tool for researchers developing oxadiazole-based therapeutics for central nervous system infections or neurodegenerative targets, where the more polar sulfonamide-containing analogs would be excluded.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.